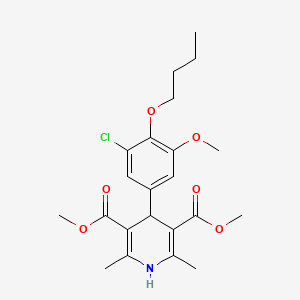![molecular formula C18H22IN3OS B4136021 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)
2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide
Overview
Description
2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide, also known as AICA-riboside, is a nucleoside analog that has been found to have potential therapeutic applications in various fields of medicine. This compound has been extensively studied for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In
Mechanism of Action
2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee activates AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in maintaining cellular energy homeostasis. Activation of AMPK by 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This leads to an increase in cellular energy production and improved metabolic function.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee has been found to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee has also been found to reduce body weight and improve lipid metabolism in obese animals. In addition, 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy metabolism. This makes 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee a useful tool for studying cellular energy metabolism and metabolic disorders. However, one limitation of using 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Future Directions
There are several future directions for the study of 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the study of the effects of 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee on mitochondrial function and oxidative stress. In addition, the potential therapeutic applications of 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee in the treatment of neurodegenerative diseases and cancer warrant further investigation.
Scientific Research Applications
2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have beneficial effects in the treatment of metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome. 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamidee has been found to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
2-(1-adamantyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3OS/c19-14-1-2-15(20-10-14)21-17(24)22-16(23)9-18-6-11-3-12(7-18)5-13(4-11)8-18/h1-2,10-13H,3-9H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNFXHLJDOAESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=NC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B4135950.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4135960.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4135977.png)
![2-methyl-N-{1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4135993.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)
![3-(2,4-dichlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4136005.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
amino]phenol](/img/structure/B4136051.png)